![molecular formula C15H16N4O B4073665 1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)
1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine
説明
1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine, also known as MRS 1754, is a selective antagonist for the P2Y1 receptor. This receptor is a member of the purinergic receptor family and is involved in a range of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle contraction. MRS 1754 has been used extensively in scientific research to investigate the role of the P2Y1 receptor in various biological systems.
作用機序
1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine 1754 is a selective antagonist for the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. When activated, the P2Y1 receptor triggers a range of downstream signaling pathways that are involved in various physiological processes. This compound 1754 binds to the P2Y1 receptor and prevents its activation by extracellular nucleotides.
Biochemical and Physiological Effects
This compound 1754 has been shown to have a range of biochemical and physiological effects, depending on the biological system being investigated. For example, in platelets, this compound 1754 inhibits ADP-induced platelet aggregation and thrombus formation. In smooth muscle cells, this compound 1754 inhibits contraction induced by ATP and other nucleotides. In the central nervous system, this compound 1754 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine 1754 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various biological systems. Additionally, this compound 1754 has been extensively characterized in terms of its pharmacokinetics and pharmacodynamics, which makes it a well-established tool for scientific research. However, one limitation of using this compound 1754 is that it may not fully recapitulate the effects of genetic deletion or knockdown of the P2Y1 receptor, which may be necessary to fully understand the role of this receptor in various biological processes.
将来の方向性
There are several future directions for research involving 1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine 1754 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in the immune system, particularly in the context of autoimmune diseases and inflammation. Additionally, there is growing interest in the role of the P2Y1 receptor in cancer, with some studies suggesting that it may play a role in tumor growth and metastasis. Finally, there is ongoing research into the development of new P2Y1 receptor antagonists that may have improved pharmacokinetic and pharmacodynamic properties compared to this compound 1754.
科学的研究の応用
1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine 1754 has been used in a variety of scientific research applications to investigate the role of the P2Y1 receptor in various biological systems. For example, it has been used to study platelet aggregation and thrombosis, as well as to investigate the role of the P2Y1 receptor in smooth muscle contraction in the gastrointestinal tract. Additionally, this compound 1754 has been used to study the effects of P2Y1 receptor antagonism on neuroinflammation and neuroprotection.
特性
IUPAC Name |
1-(2-imidazol-1-ylpyridin-3-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-4-5-14(20-12)10-17-9-13-3-2-6-18-15(13)19-8-7-16-11-19/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSWNDLJFRWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=C(N=CC=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



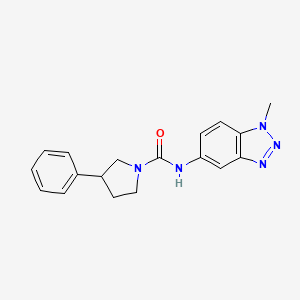
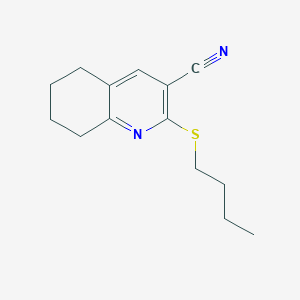
![4-[(4-chlorobenzyl)thio]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4073593.png)
![1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4073603.png)
![5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4073611.png)

![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)
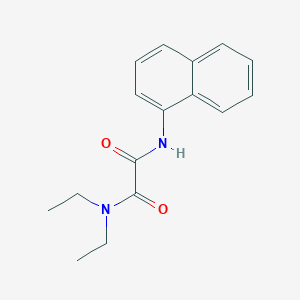
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4073644.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4073647.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4073657.png)
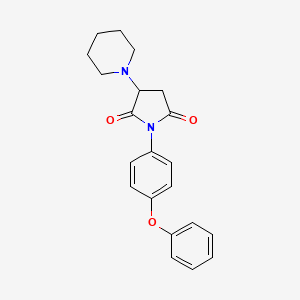
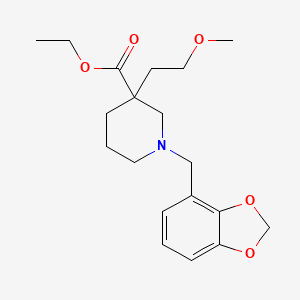
![1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B4073674.png)